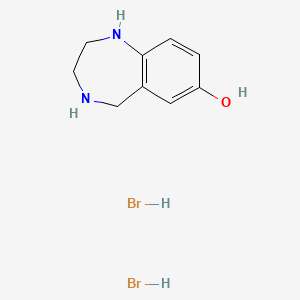

3-chloro-4-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

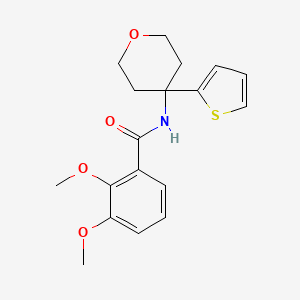

The compound "3-chloro-4-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide" is a chemically synthesized molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into the structural and functional characteristics of related benzenesulfonamide derivatives. These papers suggest that benzenesulfonamides can be tailored to exhibit antimicrobial, anticancer, and enzyme inhibition properties by modifying their molecular structure .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonamide groups with various aromatic or heteroaromatic compounds. For example, the synthesis of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides involves the formation of an indole derivative followed by its reaction with a sulfonamide . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starts from substituted benzaldehydes and involves multiple steps including the formation of a key intermediate . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. X-ray diffraction studies have been used to determine the crystal and molecular structures of such compounds, providing insights into their tautomeric forms and acid-base equilibria . Quantum-chemical studies using density functional theory can further elucidate the electronic structure and stability of different tautomers .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. For instance, the presence of a fluorine atom can enhance the selectivity of cyclooxygenase-2 (COX-2) inhibition, as seen in the synthesis of selective COX-2 inhibitors . The reactivity of these compounds can also be influenced by other functional groups, such as the indole or pyrazole moieties, which can contribute to their antimicrobial and anticancer activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly affect these properties, influencing their biological activity and pharmacokinetic profile. For example, the lipophilic parameter log P and topological parameters have been shown to govern the antimicrobial activity of isatin derivatives . Similarly, the introduction of electron-donating or withdrawing groups can affect the acidity and basicity of the sulfonamide group, impacting the compound's solubility and reactivity .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Compounds closely related to 3-chloro-4-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide have been studied for their crystal structures. An example is the analysis of isomorphous benzenesulfonamide crystal structures, which are determined by intermolecular interactions such as C-H...O, C-H...π, and C-H...Cl interactions. These studies provide insights into the packing and structural characteristics of similar compounds (Bats, Frost, & Hashmi, 2001).

Herbicide Selectivity and Metabolism

Research into closely related compounds has demonstrated their application in agriculture, particularly as herbicides. For example, the metabolism of chlorsulfuron (a similar compound) by plants has been a significant area of study. This research has provided valuable information on the biological basis for the selectivity of certain herbicides for cereals, leading to insights into the development of more effective and selective agricultural chemicals (Sweetser, Schow, & Hutchison, 1982).

Enzyme Inhibition

Another area of research involves the study of benzenesulfonamide derivatives as enzyme inhibitors. The investigation into the binding constants of ligands to enzymes such as carbonic anhydrase has been significant. These studies help in understanding how modifications in the chemical structure of compounds like this compound can affect their interaction with biological molecules (Gao, Qiao, & Whitesides, 1995).

Cyclooxygenase Inhibition

Research into similar benzenesulfonamide derivatives has shown their potential in inhibiting cyclooxygenase enzymes, which are critical in inflammatory processes. The study of these compounds has led to the development of drugs for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Propiedades

IUPAC Name |

3-chloro-4-fluoro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClFNO4S/c1-14(18,8-10-3-2-6-21-10)9-17-22(19,20)11-4-5-13(16)12(15)7-11/h2-7,17-18H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITSEVMJKHPDJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

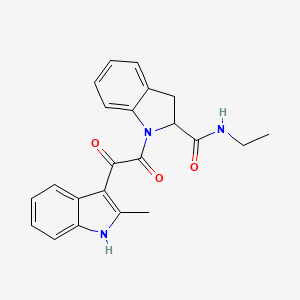

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2546950.png)

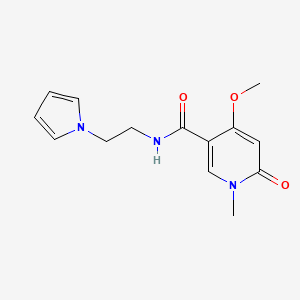

![2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2546957.png)

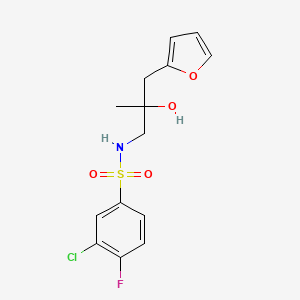

![2-[3-(Trimethylsilyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2546959.png)

![4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2546960.png)

![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2546966.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2546967.png)

![(E)-3-(3-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid](/img/structure/B2546968.png)